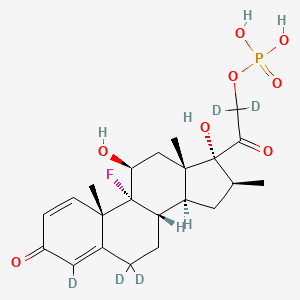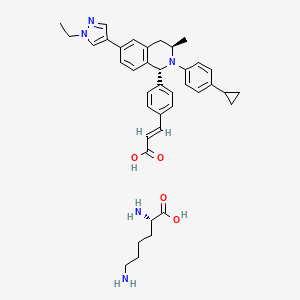
ER degrader 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ER degrader 3 is a potent compound known for its ability to degrade estrogen receptors. Estrogen receptors play a crucial role in regulating cell growth, differentiation, and apoptosis. This compound has shown significant potential in cancer research, particularly in the study of estrogen receptor-positive breast cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
ER degrader 3 is synthesized through a series of chemical reactions involving benzopiperidine derivatives. The preparation method involves the formation of a salt of benzopiperidine derivatives, followed by crystallization to obtain the desired compound . The reaction conditions typically include controlled temperatures and specific solvents to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps to ensure the final product meets the required standards for research and potential therapeutic use .
Análisis De Reacciones Químicas
Types of Reactions
ER degrader 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activity and potential therapeutic applications .
Aplicaciones Científicas De Investigación
ER degrader 3 has a wide range of scientific research applications, including:
Mecanismo De Acción
ER degrader 3 exerts its effects by binding to the estrogen receptor and increasing its hydrophobicity and instability, leading to its degradation. This process involves the ubiquitin-proteasome system, where the estrogen receptor is tagged for degradation and subsequently broken down by proteasomes . The molecular targets include the estrogen receptor alpha, and the pathways involved are primarily related to estrogen signaling .
Comparación Con Compuestos Similares
ER degrader 3 is unique compared to other similar compounds due to its high potency and specificity in degrading estrogen receptors. Similar compounds include:
Fulvestrant: An injectable selective estrogen receptor degrader with limited bioavailability.
Elacestrant: An oral selective estrogen receptor degrader with improved pharmacokinetics and efficacy.
Camizestrant: A next-generation oral selective estrogen receptor degrader with strong antitumor activity.
SAR439859: A novel selective estrogen receptor degrader with broad antitumor activity.
This compound stands out due to its potential for high efficacy in degrading estrogen receptors and its applicability in various research and therapeutic contexts.
Propiedades
Fórmula molecular |
C39H47N5O4 |
|---|---|
Peso molecular |
649.8 g/mol |
Nombre IUPAC |
(E)-3-[4-[(1R,3R)-2-(4-cyclopropylphenyl)-6-(1-ethylpyrazol-4-yl)-3-methyl-3,4-dihydro-1H-isoquinolin-1-yl]phenyl]prop-2-enoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C33H33N3O2.C6H14N2O2/c1-3-35-21-29(20-34-35)27-13-16-31-28(19-27)18-22(2)36(30-14-11-25(12-15-30)24-9-10-24)33(31)26-7-4-23(5-8-26)6-17-32(37)38;7-4-2-1-3-5(8)6(9)10/h4-8,11-17,19-22,24,33H,3,9-10,18H2,1-2H3,(H,37,38);5H,1-4,7-8H2,(H,9,10)/b17-6+;/t22-,33-;5-/m10/s1 |
Clave InChI |
QXPMBNRYWNIHLM-MJXYTIGNSA-N |
SMILES isomérico |
CCN1C=C(C=N1)C2=CC3=C(C=C2)[C@H](N([C@@H](C3)C)C4=CC=C(C=C4)C5CC5)C6=CC=C(C=C6)/C=C/C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
SMILES canónico |
CCN1C=C(C=N1)C2=CC3=C(C=C2)C(N(C(C3)C)C4=CC=C(C=C4)C5CC5)C6=CC=C(C=C6)C=CC(=O)O.C(CCN)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


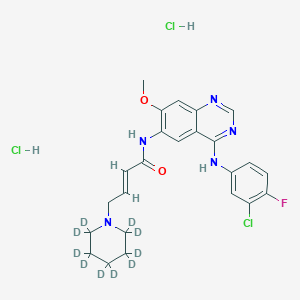
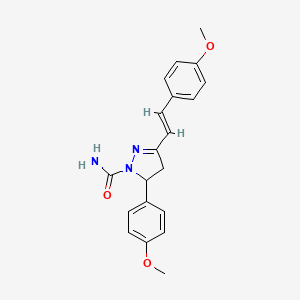

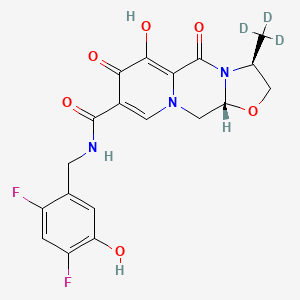
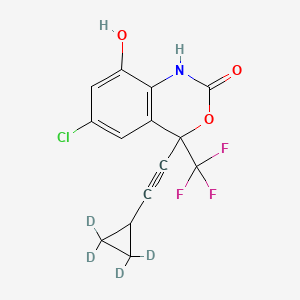
![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)

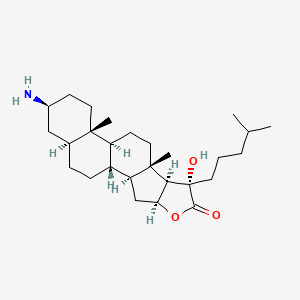
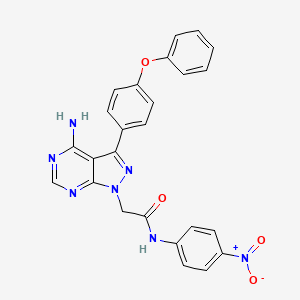



![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
